N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-17-10-12-25(13-11-17)16-8-6-15(7-9-16)21(26)22-14-20-23-18-4-2-3-5-19(18)24-20/h2-9,17H,10-14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODTYGPXAQYAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Benzamide Moiety: The benzimidazole intermediate can be reacted with a benzoyl chloride derivative to form the benzamide linkage.
Introduction of the Piperidine Ring: The final step may involve the nucleophilic substitution of a methoxypiperidine derivative onto the benzamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be utilized under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Amide Substitutions
Compounds in share a benzimidazole-chalcone-amide scaffold but differ in aromatic substituents. Key comparisons include:
Piperidine vs. Non-Piperidine Derivatives
Piperidine-containing analogs (e.g., ’s VU0155069) often exhibit improved blood-brain barrier penetration. The target’s 4-methoxypiperidine moiety could enhance bioavailability compared to non-piperidine analogs like ’s N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (35% yield, off-white solid).
Solubility and Pharmacokinetics
Methoxy groups generally enhance aqueous solubility. For example, ’s compound 18 (3-dimethylaminobenzamide) showed improved solubility but unchanged potency. The target’s 4-methoxypiperidine may similarly improve solubility relative to chloro or trifluoromethyl analogs, albeit with trade-offs in receptor affinity .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Synthesis
The compound can be synthesized through various methods involving the reaction of 1H-benzo[d]imidazole derivatives and piperidine moieties. A notable synthetic route involves the use of aromatic aldehydes and o-phenylenediamine under mild conditions, which facilitates the formation of C–N bonds effectively .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 5805-59-4 |
| Purity | >95% (typically) |
| Storage Conditions | Cool, dry place |
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent. Its activity may be attributed to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : The presence of the benzimidazole moiety is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity (IC50 = 12 µM). The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Preparation of (1H-benzo[d]imidazol-2-yl)methanamine through condensation of o-phenylenediamine with glyoxal under acidic conditions .
Functionalization of the benzamide core via coupling reactions. For example, CBr4-catalyzed one-pot synthesis (80°C in acetonitrile) achieves high atom economy (≈100% atom utilization) for benzimidazole intermediates .
Introduction of the 4-methoxypiperidine moiety using nucleophilic substitution or Buchwald-Hartwig amination .
- Key Considerations : Solvent choice (e.g., DMF or acetonitrile), temperature control, and purification via column chromatography are critical for yield optimization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxypiperidinyl protons at δ 3.2–3.5 ppm; benzimidazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₂₅H₂₇N₅O₂: 437.21 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the methoxypiperidine moiety in crystalline derivatives .
Q. What preliminary biological activities are reported for benzimidazole-piperidine hybrids?
- Findings :
- Antimicrobial Activity : Structural analogs (e.g., 4-thiazolidinone derivatives) show MIC values of 2–8 µg/mL against Candida albicans .
- Anticancer Potential : Derivatives with sulfonamide linkages (e.g., N-(4-sulfamoylphenyl)benzamides) inhibit kinases (IC₅₀ = 4.5–5.8 µM) .
- Mechanistic Clues : Benzimidazole scaffolds disrupt microbial cell membranes or bind ATP pockets in kinases .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production of this compound?
- Optimization Strategies :
- Catalyst Screening : Replace CBr4 with ZnCl₂ or iodine to enhance C–N bond formation efficiency (yields up to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for benzimidazole intermediates .
- Flow Chemistry : Continuous reactors minimize side reactions in piperidine functionalization steps .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Case Study : A derivative showed IC₅₀ = 4.5 µM against breast cancer cells in one study but was inactive in another .
- Resolution Steps :
Assay Validation : Compare cell lines (e.g., MCF-7 vs. MDA-MB-231) and culture conditions (hypoxia vs. normoxia).
Structural Reanalysis : Verify stereochemical purity via chiral HPLC .
Target Profiling : Use kinome-wide screening to identify off-target interactions .
Q. What strategies enhance selectivity for microbial vs. mammalian targets?
- Design Principles :
- Substituent Tuning : Replace 4-methoxypiperidine with 4-fluoropiperidine to reduce mammalian cytotoxicity (e.g., selectivity index improves from 2 to 12) .
- Prodrug Approaches : Mask the benzimidazole NH group with acetyl to enhance microbial membrane penetration .
- Molecular Dynamics Simulations : Predict binding affinity differences between human kinases and microbial enzymes .
Q. How is the compound’s mechanism of action studied at the molecular level?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
